molecular formula C14H13ClN2O3S B5801372 (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-CHLOROPHENOXY)ACETATE

(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-CHLOROPHENOXY)ACETATE

Cat. No.: B5801372
M. Wt: 324.8 g/mol
InChI Key: IAXRTTHABGMOJL-UHFFFAOYSA-N
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Description

(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-CHLOROPHENOXY)ACETATE is a complex organic compound that features a thiophene ring, an amino group, and a chlorophenoxy acetate moiety

Properties

IUPAC Name

[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-(2-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c15-11-5-1-2-6-12(11)19-9-14(18)20-17-13(16)8-10-4-3-7-21-10/h1-7H,8-9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXRTTHABGMOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)ON=C(CC2=CC=CS2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)O/N=C(/CC2=CC=CS2)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-CHLOROPHENOXY)ACETATE typically involves the condensation of 2-chlorophenoxyacetic acid with a thiophene derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the imine bond. Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and various catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve yield and reduce reaction time. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-CHLOROPHENOXY)ACETATE involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and chlorophenoxy groups can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the amino and chlorophenoxy groups.

    2-Chlorophenoxyacetic acid: Contains the chlorophenoxy moiety but lacks the thiophene and amino groups.

    (E)-2-(2-Chlorophenoxy)-N-(thiophen-2-ylmethylene)ethanamine: Similar structure but with different stereochemistry.

Uniqueness

(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-CHLOROPHENOXY)ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiophene ring and the chlorophenoxy moiety allows for diverse interactions with various molecular targets, making it a versatile compound in research and industrial applications .

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